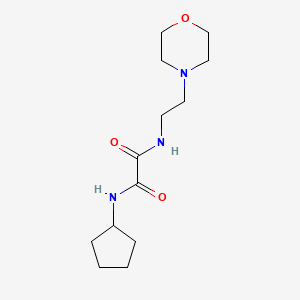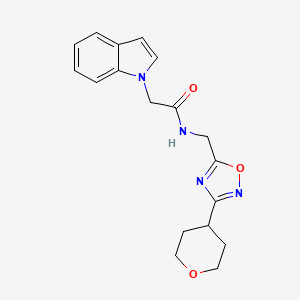![molecular formula C28H29N3O3 B2528446 4-{1-[2-(3,4-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(2-methoxyphenyl)pyrrolidin-2-one CAS No. 890633-26-8](/img/structure/B2528446.png)
4-{1-[2-(3,4-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(2-methoxyphenyl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule with several functional groups. It contains a benzimidazole ring, which is a type of heterocyclic aromatic organic compound. This ring structure is fused to a pyrrolidin-2-one, a five-membered lactam. The molecule also contains methoxy and phenoxy groups, which are ether functional groups, and an ethyl group, which is an alkyl functional group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple ring systems and functional groups. The benzimidazole and pyrrolidin-2-one rings would likely contribute significantly to the compound’s three-dimensional structure .Chemical Reactions Analysis
Again, without specific information, it’s difficult to provide a detailed chemical reactions analysis. The presence of the benzimidazole and pyrrolidin-2-one rings suggests that this compound could participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include the presence of the benzimidazole and pyrrolidin-2-one rings, the ether functional groups, and the ethyl group .Scientific Research Applications
Catalysis and Organic Synthesis
The study of new catalytic protocols for sustainable organic compound synthesis is of great interest. Researchers have explored the use of ionic organic solids as catalysts. Notably, STK738948 has been synthesized using a Michael addition reaction of N-heterocycles to chalcones, catalyzed by 1,3-bis(carboxymethyl)imidazolium chloride. Despite moderate yield due to the retro-Michael reaction, this methodology demonstrates good green metrics .
Bioactivity and Drug Development
β-Azolyl ketones, such as STK738948 , constitute a family of compounds with potential interest. These derivatives have been explored for their bioactivity, including fungicidal, bactericidal, and herbicidal effects. The aza-Michael reaction, a valuable synthetic tool, provides access to β-aminocarbonyl derivatives—precursors for bioactive compounds .
Anti-Inflammatory and Analgesic Activities
Indole derivatives related to STK738948 have shown promising anti-inflammatory and analgesic properties. For instance, (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide exhibited favorable ulcerogenic indices compared to indomethacin and celecoxib .
Heteroarylated Carbonyl Compounds
The synthesis of β-heteroarylated carbonyl compounds is an area of interestSTK738948 falls into this category and can be obtained through various synthetic routes, including nucleophilic substitution and conjugate addition to α,β-unsaturated ketones .
Mechanism of Action
Target of Action
Similar compounds have been found to target ftsz, a key functional protein in bacterial cell division . This protein is currently considered a potential target for the development of novel antibacterial agents .
Mode of Action
It can be inferred from similar compounds that they may interact with their targets, such as ftsz, leading to changes in bacterial cell division .
Biochemical Pathways
Given its potential target, it can be inferred that it may affect the pathways related to bacterial cell division .
Result of Action
If it acts on ftsz as suggested, it could potentially inhibit bacterial cell division, leading to the death of bacterial cells .
Future Directions
properties
IUPAC Name |
4-[1-[2-(3,4-dimethylphenoxy)ethyl]benzimidazol-2-yl]-1-(2-methoxyphenyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29N3O3/c1-19-12-13-22(16-20(19)2)34-15-14-30-24-9-5-4-8-23(24)29-28(30)21-17-27(32)31(18-21)25-10-6-7-11-26(25)33-3/h4-13,16,21H,14-15,17-18H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOPPEFOYWKPEDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCCN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC=CC=C5OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(Hydroxymethyl)-6-prop-2-enoyl-6-azaspiro[2.5]octane-2-carbonitrile](/img/structure/B2528363.png)
![2,5-dichloro-N-[1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]pyridine-4-carboxamide](/img/structure/B2528365.png)

![[3-[(5-Methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]-(5-methylthiophen-2-yl)methanone](/img/structure/B2528369.png)
![{6-Chloro-4-[(4-methoxybenzyl)amino]quinolin-3-yl}(morpholin-4-yl)methanone](/img/structure/B2528370.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2528375.png)

![2-Propan-2-yl-6-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazine-1-carbonyl]pyridazin-3-one](/img/structure/B2528377.png)

![1-(5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)-N-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperidine-3-carboxamide](/img/structure/B2528381.png)

![Tert-butyl N-[(2S)-1-[[(1S)-2-[(2S,4S)-4-[[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]acetyl]amino]-2-[[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]carbamoyl]pyrrolidin-1-yl]-1-cyclohexyl-2-oxoethyl]amino]-1-oxopropan-2-yl]-N-methylcarbamate](/img/structure/B2528384.png)
![N-(1,3-benzodioxol-5-yl)-2-[6-(4-chlorophenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2528385.png)